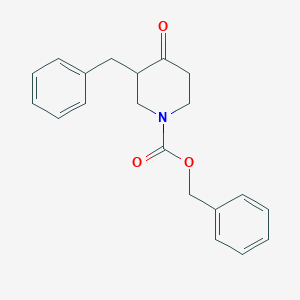1-Cbz-3-benzyl-piperidin-4-one
CAS No.:
Cat. No.: VC16684206
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H21NO3 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | benzyl 3-benzyl-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H21NO3/c22-19-11-12-21(14-18(19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
| Standard InChI Key | LQKIVCPLRBDVNT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Cbz-3-benzyl-piperidin-4-one features a six-membered piperidinone ring with two distinct substituents: a carbobenzyloxy (Cbz) group at the nitrogen atom (N1) and a benzyl group at the C3 position. The Cbz group, a common protecting group in peptide synthesis, enhances the compound’s stability during chemical reactions, while the benzyl moiety influences its electronic and steric properties .
Conflicting reports exist regarding its molecular formula. VulcanChem lists the formula as C20H21NO3 (molecular weight: 323.4 g/mol), whereas ChemicalBook specifies C13H15NO3 (233.26 g/mol) . This discrepancy may arise from differences in salt forms (e.g., hydrochloride) or hydration states. The compound typically exists as a colorless to pale yellow oil, soluble in chloroform, dichloromethane, and methanol .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H15NO3 / C20H21NO3 | |
| Molecular Weight | 233.26 / 323.4 g/mol | |
| Melting Point | 38–41°C | |
| Boiling Point | 114–140°C (at reduced pressure) | |
| Solubility | Chloroform, DCM, methanol |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 1-Cbz-3-benzyl-piperidin-4-one typically begins with 4-piperidone hydrochloride. A two-step protocol involving carbobenzyloxylation and benzylation is widely employed :
-
Carbobenzyloxylation:
-
Benzylation:
-
Introduction of the benzyl group at C3 via alkylation or Friedel-Crafts acylation, depending on the desired regioselectivity.
-
Table 2: Optimized Synthesis Conditions
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-Piperidone HCl, DIPEA, CbzCl | DCM | 0°C → 20°C | 2.5 h | 85% |
| 2 | Benzyl bromide, base | THF/DCM | Reflux | 12 h | 72% |
Mechanistic Insights
The reactivity of 1-Cbz-3-benzyl-piperidin-4-one stems from its electrophilic carbonyl carbon, which undergoes nucleophilic attacks from amines, alcohols, or Grignard reagents. For example, in aldol condensations, the enolate form reacts with aldehydes to form α,β-unsaturated ketones. The Cbz group stabilizes intermediates via resonance, while the benzyl substituent moderates steric hindrance .
| Compound | EC50 (µM) | Target Virus | Mechanism |
|---|---|---|---|
| 2 | 0.8 | Influenza A/H1N1 | HA fusion inhibition |
| 1 | 4.2 | Influenza A/H1N1 | Membrane fusion disruption |
Analgesic and Neuroprotective Effects
Preliminary studies suggest analgesic properties via modulation of opioid receptors. Additionally, derivatives exhibit neuroprotective activity in models of Alzheimer’s disease, likely through inhibition of β-amyloid aggregation.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
1-Cbz-3-benzyl-piperidin-4-one serves as a precursor for:
-
Peptidomimetics: Structural analogs mimicking peptide backbones for protease resistance.
-
Heterocyclic Scaffolds: Piperidine-fused rings in kinase inhibitors (e.g., JAK2 inhibitors).
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the C3 benzyl and N1 Cbz groups reveal:
-
C3 Substitution: Electron-withdrawing groups (e.g., -NO2) enhance antiviral activity .
-
N1 Cbz Replacement: Removal reduces metabolic stability but increases bioavailability.
Structural Analogs and Comparative Analysis
Table 4: Key Structural Analogs
Future Directions and Challenges
Optimization of Pharmacokinetics
Current limitations include poor oral bioavailability due to the Cbz group’s hydrophobicity. Strategies under investigation:
-
Prodrug Approaches: Masking the Cbz group with enzymatically cleavable units.
-
Nanoparticle Delivery: Enhancing solubility via lipid-based carriers.
Expanding Therapeutic Indications
Ongoing research explores applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume